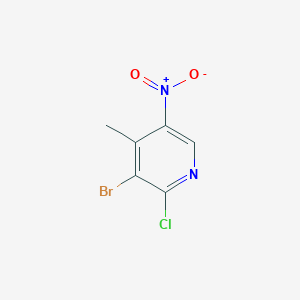

3-Bromo-2-chloro-4-methyl-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-chloro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEFBUJRBVNTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653952 | |

| Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049706-73-1 | |

| Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049706-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-chloro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS number

An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methyl-5-nitropyridine (CAS: 1049706-73-1)

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in research, development, and synthetic chemistry. We will delve into its fundamental properties, a field-proven synthetic protocol with mechanistic discussions, its strategic applications in modern chemistry, and essential safety protocols.

Core Characteristics and Structural Elucidation

This compound is a polysubstituted pyridine derivative whose value lies in the orthogonal reactivity of its functional groups. The pyridine core is a common scaffold in pharmaceuticals, and the specific arrangement of bromo, chloro, methyl, and nitro groups provides a versatile platform for complex molecular synthesis.[1]

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1049706-73-1 .[2]

Physicochemical Properties

A summary of the key properties is presented below for quick reference. These values are critical for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 1049706-73-1 | [2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | |

| Molecular Weight | 251.47 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage Temperature | Sealed in dry, room temperature | |

| Purity | Typically ≥98% |

Chemical Structure

The structural arrangement of the substituents on the pyridine ring dictates the compound's reactivity. The electron-withdrawing nitro group significantly influences the electronic properties of the ring, while the two distinct halogen atoms (bromine and chlorine) offer differential reactivity for sequential chemical transformations.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The construction of this highly functionalized pyridine core is a multi-step process that requires precise control over reaction conditions. The following protocol is adapted from established synthetic routes, providing a reliable pathway with high yields.[3]

Experimental Protocol

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

-

Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).

-

Add bromine (208 mL, 6 eq) dropwise over 1.5 hours. The addition is exothermic and should be controlled.

-

Stir the mixture for 5 minutes after the addition is complete.

-

Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour to precipitate the product.

-

Isolate the solid by filtration, wash thoroughly with water (3 x 100 mL), and dry in vacuo.

-

This procedure affords the title compound as a yellow solid with a typical yield of around 91%.[3]

Causality: This step is an electrophilic aromatic substitution. The pyridin-2-ol tautomer is electron-rich, facilitating bromination. Acetic acid serves as a polar protic solvent that can stabilize the intermediates. The large excess of bromine ensures the reaction goes to completion.

Step 2: Synthesis of this compound

-

Suspend the product from Step 1, 3-bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol), in acetonitrile (CH₃CN, 800 mL).

-

Add phosphorus oxychloride (POCl₃, 85.2 mL, 1.6 eq) dropwise.

-

Heat the reaction mixture to 75 °C and maintain for 19 hours.

-

After cooling to room temperature, carefully pour the mixture into 3000 mL of an ice-water slurry.

-

The product precipitates and is isolated by filtration.

-

Wash the residue with water (2 x 250 mL) and dry in vacuo. The resulting product is a brown oil that rapidly solidifies, yielding the final compound (typical yield: 88%).[3]

Causality: This reaction converts the hydroxyl group of the pyridin-2-ol into a chloro group. POCl₃ is a standard and effective chlorinating agent for this transformation. The mechanism involves the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. Acetonitrile is used as a polar aprotic solvent, and the elevated temperature is necessary to drive the reaction to completion.

Synthesis Workflow Diagram

Caption: High-level workflow for the two-step synthesis.

Applications in Synthetic Chemistry

The strategic value of this compound lies in its capacity as a versatile building block for creating more complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[4] The distinct reactivity of its functional groups allows for a programmed, sequential approach to molecular construction.

-

Halogen Reactivity : The bromine and chlorine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions.[1] This allows for the introduction of diverse carbon, nitrogen, and oxygen-based substituents. Often, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization.

-

Nitro Group Transformation : The nitro group is a powerful synthetic handle. It is a strong electron-withdrawing group that activates the pyridine ring. Critically, it can be readily reduced to an amino group (NH₂).[1][5] This resulting amine is a key functional group for forming amides, ureas, sulfonamides, and other structures integral to many biologically active compounds.[1][6]

-

Pyridine Core : The pyridine scaffold itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Potential Derivatization Pathways

Caption: Key reaction pathways for derivatizing the title compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and safety precautions are paramount. This substance should only be handled by trained professionals in a well-ventilated laboratory setting, such as a fume hood.

Hazard Identification

The following is a summary of hazard information. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[7][8][9]

| Hazard Category | Classification & Precaution |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[8] |

| Skin Irritation | Causes skin irritation.[10][11] Avoid contact.[9] |

| Eye Irritation | Causes serious eye irritation.[10][11] |

| Respiratory Irritation | May cause respiratory irritation.[10][11] Avoid breathing dust.[8] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical safety goggles or a face shield, impervious gloves (e.g., nitrile), and a lab coat.[7][9]

-

First Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

-

Skin : Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[7]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][12]

-

-

Storage : Store in a tightly closed container in a dry, well-ventilated place.[7] Keep the container sealed.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a high-value, multi-functional chemical intermediate. Its well-defined synthesis and the orthogonal reactivity of its substituents make it an essential tool for medicinal and agricultural chemists. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in advancing research and development objectives.

References

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.).

- 1049706-73-1|this compound - BLDpharm. (n.d.).

- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.).

- 3-Bromo-2-chloro-6-methyl-5-nitropyridine - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - ACCELA CHEMBIO INC. (2015-09-21).

- 3-Bromo-2-chloro-5-nitropyridine | - Frontier Specialty Chemicals. (n.d.).

- 3-Bromo-2-chloro-5-nitropyridine - Chem-Impex. (n.d.).

- 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. (n.d.).

- 3-Bromo-2-chloro-5-nitropyridine - Safety Data Sheet - ChemicalBook. (2025-09-27).

- 3-Bromo-2-methyl-5-nitropyridine: A Versatile Building Block for Drug Discovery. (n.d.).

- 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem. (n.d.).

- This compound | 1049706-73-1 - Sigma-Aldrich. (n.d.).

- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1049706-73-1|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. accelachem.com [accelachem.com]

- 10. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Bromo-2-chloro-5-nitropyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 3-Bromo-2-chloro-4-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-4-methyl-5-nitropyridine, a polysubstituted heterocyclic compound of significant interest in synthetic and medicinal chemistry. While detailed literature on this specific molecule is consolidated, this document leverages established principles of pyridine chemistry to detail its structural features, a validated synthesis protocol, predicted reactivity, and potential applications. By examining this molecule, we gain insight into the broader class of functionalized nitropyridines, which are crucial building blocks in the development of novel therapeutics and functional materials.[1][2] This guide serves as a foundational resource, offering both theoretical understanding and practical methodologies for professionals in the field.

Introduction and Molecular Overview

This compound (CAS No. 1049706-73-1) is a highly functionalized pyridine derivative.[3][4] Its structure is characterized by a pyridine core bearing five distinct substituents, which imparts a unique and complex chemical profile. Pyridine and its derivatives are foundational scaffolds in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety.[1] The strategic placement of electron-withdrawing groups (a nitro group and two different halogens) and an electron-donating group (a methyl group) makes this compound a versatile intermediate for advanced organic synthesis.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1049706-73-1 | [3] |

| Molecular Formula | C₆H₄BrClN₂O₂ | |

| Molecular Weight | 251.47 g/mol | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature conditions |

The inherent reactivity and modular nature of substituted nitropyridines make them indispensable tools for constructing complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[5][7]

Synthesis and Mechanism

The synthesis of polysubstituted pyridines requires a strategic, multi-step approach. Direct nitration of a pre-existing pyridine ring is often challenging due to the deactivating nature of the pyridinium cation formed under acidic conditions.[8] Therefore, a more common and effective strategy involves building the substitution pattern on a precursor molecule. A validated synthesis for this compound starts from 3-bromo-4-methyl-5-nitropyridin-2-ol.[3][9]

The key transformation is a deoxychlorination reaction using phosphorus oxychloride (POCl₃), which converts the hydroxyl group at the 2-position into a chlorine atom.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[3][11]

-

Suspension: Suspend 3-bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol) in acetonitrile (CH₃CN, 800 mL) in a suitable reaction vessel equipped with a stirrer and condenser.

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 85.2 mL, 1.6 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 75 °C and maintain this temperature for 19 hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 3000 mL of an ice-water slurry with stirring.

-

Isolation: Collect the resulting precipitate by filtration. Wash the solid residue with water (2 x 250 mL).

-

Drying: Dry the isolated solid in vacuo. To remove residual solvents, strip the product with toluene (2 x 500 mL) and propionitrile (200 mL) at 60 °C.

-

Final Product: The process yields the title compound as a brown oil that rapidly solidifies upon cooling (126.6 g, 88% yield).[3][9]

Chemical Reactivity and Mechanistic Insights

The reactivity of the this compound ring is dictated by the interplay of its substituents.

-

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG, significantly reducing the electron density of the pyridine ring. This effect, combined with the inductive withdrawal of the chloro and bromo groups, makes the ring highly electron-deficient.[10]

-

Electron-Donating Groups (EDGs): The methyl group (-CH₃) at the 4-position provides a slight electron-donating effect through hyperconjugation.

This electronic profile renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) . The positions ortho and para to the strongly deactivating nitro group (positions 2, 4, and 6) are highly activated for nucleophilic attack. In this molecule, the C2 (chloro) and C6 positions are the most likely sites for substitution. The chlorine atom at C2 is generally a better leaving group than the bromine at C3 in SNAr reactions on such activated systems.

Furthermore, the bromo and chloro substituents serve as reactive handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Predicted reactivity hotspots on the pyridine ring.

Potential Applications in Drug Discovery

Nitropyridine derivatives are valuable precursors and structural motifs in medicinal chemistry.[1][2] They serve as versatile intermediates for synthesizing a wide range of biologically active molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[1][2] The nitro group itself can be a pharmacophore, but more commonly it is reduced to an amine, which then serves as a key point for further molecular elaboration.[6][11]

Table 2: Examples of Therapeutic Areas Involving Nitropyridine Intermediates

| Therapeutic Area | Target Class Example | Role of Nitropyridine Moiety | Reference |

| Oncology | Kinase Inhibitors (e.g., JAK2) | Core scaffold for building inhibitors | [2] |

| Infectious Diseases | HIV-1 Integrase Inhibitors | Precursor for azaindole synthesis | [1] |

| CNS Disorders | α-synuclein Ligands | Precursor for CNS-active compounds | [1] |

| Agrochemicals | Herbicides / Insecticides | Building block for novel active ingredients | [7] |

The ability to selectively functionalize the halogen positions through cross-coupling or SNAr reactions allows for the systematic exploration of chemical space around the pyridine core, a critical process in lead optimization during drug development.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single aromatic proton singlet would be expected for the hydrogen at the C6 position. The methyl group at C4 would appear as another singlet, typically in the 2.0-2.5 ppm range.

-

¹³C NMR: Six distinct signals for the pyridine ring carbons and the methyl carbon would be expected. The chemical shifts would be significantly influenced by the electronic nature of the substituents.[12]

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) would be prominent.[12]

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

-

Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

-

-

Detection: Monitor the elution profile at a suitable wavelength, typically 254 nm.

-

Analysis: Integrate the peak area of the main component to determine its purity relative to any detected impurities.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. Aromatic nitro compounds are often toxic and can be irritants.[13] Many are absorbed through the skin and can cause systemic effects.[13]

General Safety Precautions: [14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

Ignition Sources: Keep away from heat and ignition sources. While not all nitroaromatics are explosive, they can be energetic and may decompose violently upon heating.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

This compound stands as a prime example of a highly versatile, polysubstituted heterocyclic building block. Its dense functionalization provides multiple handles for synthetic manipulation, enabling the construction of complex molecular targets. Understanding its synthesis, reactivity, and analytical profile is crucial for chemists aiming to leverage its potential in drug discovery, agrochemicals, and materials science. This guide provides a foundational framework for the safe and effective use of this and related nitropyridine derivatives in a research and development setting.

References

- Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019).

- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (n.d.).

- Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. (n.d.).

- The Role of Nitropyridines in Pharmaceutical Development. (n.d.).

- The Role of Halogenated Nitropyridines in Modern Pharmaceutical Synthesis. (n.d.).

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.).

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). ResearchGate.

- 3-Bromo-2-chloro-6-methyl-5-nitropyridine. Sigma-Aldrich. (n.d.).

- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- This compound. ChemicalBook. (2025).

- Nitroaromatic Compounds. (2005). Wikisource.

- Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011).

- Aldrich 146439 - SAFETY DATA SHEET. (2024).

- Nitropyridines: Synthesis and reactions. (2025). ResearchGate.

- This compound. BLDpharm. (n.d.).

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate.

- This compound. Sigma-Aldrich. (n.d.).

- 2,3-diaminopyridine. Organic Syntheses Procedure. (n.d.).

- Troubleshooting low reactivity of substituted pyridines in indolizine synthesis. Benchchem. (n.d.).

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1049706-73-1 [chemicalbook.com]

- 4. 1049706-73-1|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 14. agilent.com [agilent.com]

3-Bromo-2-chloro-4-methyl-5-nitropyridine molecular weight

An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. The document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its applications in pharmaceutical and agrochemical development, and outlines essential safety and handling procedures. This guide is intended to serve as an essential resource for scientists leveraging this versatile intermediate in complex molecular design and discovery workflows.

Physicochemical Properties and Molecular Structure

This compound (CAS Number: 1049706-73-1) is a highly functionalized pyridine derivative. Its structure, featuring two distinct halogen atoms, a nitro group, and a methyl group on the pyridine core, makes it an exceptionally reactive and versatile intermediate for further chemical elaboration.[1][2] The strategic placement of these groups significantly influences the electronic properties of the pyridine ring, rendering specific positions susceptible to nucleophilic substitution or cross-coupling reactions.[2]

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₄BrClN₂O₂ | [3] |

| Molecular Weight | 251.47 g/mol | |

| IUPAC Name | This compound | [3] |

| CAS Number | 1049706-73-1 | [4][5] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3] |

Molecular Structure Visualization

The structural arrangement of the substituents on the pyridine ring is critical to its reactivity. The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity.[4][6] The protocol outlined below is based on a validated procedure starting from 4-Methyl-5-nitropyridin-2-ol.[6]

Synthesis Workflow Diagram

Caption: Two-step synthesis pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol [6]

-

Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).

-

Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.

-

Mechanistic Insight: This is an electrophilic aromatic substitution reaction. The hydroxyl group at the 2-position is an activating group, directing the electrophilic bromine to the adjacent 3-position on the pyridine ring.

-

-

Stir the mixture for 5 minutes after addition is complete.

-

Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour to precipitate the product.

-

Filter the resulting suspension and wash the residue with water (3 x 100 mL).

-

Dry the solid in vacuo to afford the title compound as a yellow solid (143.8 g, 91% yield).

Step 2: Synthesis of this compound [4][6]

-

Suspend the product from Step 1 (133.1 g, 0.57 mol) in acetonitrile (CH₃CN, 800 mL).

-

Add phosphorus oxychloride (POCl₃, 85.2 mL, 1.6 eq) dropwise.

-

Mechanistic Insight: POCl₃ serves as a powerful dehydrating and chlorinating agent. It converts the hydroxyl group of the pyridin-2-ol tautomer into a chloro group, which is a good leaving group, facilitating the formation of the 2-chloropyridine derivative.

-

-

Heat the reaction mixture at 75°C for 19 hours.

-

Allow the mixture to cool to room temperature and then pour it into ice-water (3000 mL).

-

Isolate the precipitate by filtration and wash the residue with water (2 x 250 mL).

-

Dry the product in vacuo. The resulting brown oil rapidly solidifies upon cooling to yield the final product (126.6 g, 88% yield).[4][6]

Applications in Research and Drug Development

This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][7][8]

-

Pharmaceutical Intermediates: The pyridine scaffold is a common motif in many biologically active compounds.[2] The presence of three distinct reactive sites (the bromine, chlorine, and nitro groups) allows for sequential and site-selective modifications.

-

The halogen atoms are amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[9]

-

The nitro group can be readily reduced to an amine, which provides a handle for further derivatization, such as amide bond formation or the construction of new heterocyclic rings.[1][10]

-

-

Agrochemical Synthesis: Similar to pharmaceuticals, this intermediate is used to construct novel pesticides and herbicides. The functional groups can be modified to tune the compound's biological activity, selectivity, and environmental persistence.[11]

-

Fine Chemicals and Materials Science: The compound's reactivity also makes it useful in the synthesis of dyes and other specialized organic materials.[11]

Safety and Handling Protocols

Hazard Classifications (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[15]

-

Eye Damage/Irritation: Causes serious eye irritation.[14][15]

-

Respiratory Irritation: May cause respiratory irritation.[14]

Table 2: Recommended Safety and Handling Procedures

| Procedure | Recommendation | Source |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, impervious gloves, and a lab coat. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or dust is generated. | [12][13][14] |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [12][14] |

| First Aid: Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [12][16] |

| First Aid: Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | [12][13] |

| First Aid: Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [12][13] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [12][16] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Store locked up. | [3][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [12][13] |

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined synthesis and multiple reactive sites provide a versatile platform for the development of novel pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its properties, synthesis, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic

- Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.

- 3-Bromo-2-chloro-6-methyl-5-nitropyridine. Sigma-Aldrich.

- SAFETY D

- SAFETY D

- 3-Bromo-2-chloro-5-nitropyridine. Frontier Specialty Chemicals.

- 3-Bromo-2-chloro-5-nitropyridine | 5470-17-7. ChemicalBook.

- This compound | 1049706-73-1. ChemicalBook.

- 3-Bromo-2-chloro-5-nitropyridine - Safety D

- 1049706-73-1|this compound. BLDpharm.

- The Role of Nitropyridines in Pharmaceutical Development. Vertex AI Search.

- 5-bromo-2-nitropyridine. Jubilant Ingrevia.

- SAFETY D

- 3-Bromo-2-chloropyridine 98 52200-48-3. Sigma-Aldrich.

- This compound | 1049706-73-1. Sigma-Aldrich.

- A Deep Dive into 3-Bromo-2-chloro-5-nitropyridine: Synthesis and Industrial Significance. Vertex AI Search.

- 3-BROMO-4-CHLORO-5-NITROPYRIDINE CAS#: 31872-63-6. ChemicalBook.

- 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. IndiaMART.

- The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. Vertex AI Search.

- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. chemicalbook.

- 2,3-diaminopyridine. Organic Syntheses Procedure.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | 1049706-73-1 [chemicalbook.com]

- 5. 1049706-73-1|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. m.indiamart.com [m.indiamart.com]

- 9. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. accelachem.com [accelachem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. fishersci.com [fishersci.com]

- 16. 3-Bromo-2-chloro-5-nitropyridine - Safety Data Sheet [chemicalbook.com]

A Senior Application Scientist's Guide to 3-Bromo-2-chloro-4-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 3-bromo-2-chloro-4-methyl-5-nitropyridine, a highly functionalized heterocyclic building block essential for modern medicinal chemistry and drug development. We will explore its core physicochemical properties, detail a validated synthetic protocol with mechanistic insights, and dissect its reactivity, offering a strategic framework for its use in generating diverse molecular scaffolds. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate for the rapid construction of novel chemical entities.

The Strategic Value of Polysubstituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern pharmaceuticals, present in numerous approved drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. The true potential of the pyridine core is unlocked through precise functionalization. The strategic placement of electron-withdrawing groups and multiple, orthogonally reactive handles transforms a simple heterocycle into a powerful platform for complex molecule synthesis.

This compound (CAS 1049706-73-1) is an exemplar of such a platform molecule. The confluence of a nitro group, a methyl group, and two distinct halogen atoms (bromine and chlorine) on the pyridine ring creates a molecule with exceptional synthetic versatility, enabling chemists to perform sequential and regioselective modifications.

Core Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1049706-73-1 | [1] |

| Molecular Formula | C₆H₄BrClN₂O₂ | |

| Molecular Weight | 251.47 g/mol | [2] |

| Physical Form | Solid | [1] |

| Melting Point | Data not publicly available. A structural isomer, 3-bromo-4-chloro-5-nitropyridine, has a reported melting point of 49-50°C. | [3] |

| Storage | Sealed in a dry environment at room temperature. | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, and MS data are typically provided by the supplier upon purchase. | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a robust, high-yielding, two-step process starting from a commercially available precursor. Understanding the rationale behind each step is crucial for troubleshooting and optimization.

Synthetic Pathway Overview

The synthesis proceeds via an initial electrophilic bromination followed by a deoxychlorination reaction. This sequence is efficient and provides the target molecule with high purity.

Caption: Synthetic route to this compound.

Validated Step-by-Step Synthesis Protocol

This protocol is based on established literature procedures and provides a reliable method for laboratory-scale synthesis.[1]

Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol

-

Reaction Setup: Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.

-

Bromination: To the suspension, add bromine (Br₂) (approx. 6.0 eq) dropwise over 1.5 hours. The causality here is the use of acetic acid as a solvent that can accommodate both the starting material and the electrophilic bromine. The excess bromine ensures the reaction goes to completion.

-

Work-up: Pour the reaction mixture into ice water and stir for 1 hour to precipitate the product and quench any remaining bromine.

-

Isolation: Isolate the resulting yellow solid by filtration, wash thoroughly with water, and dry in vacuo. This procedure typically yields the intermediate in over 90% yield.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the intermediate from Step 1 (1.0 eq) in acetonitrile (CH₃CN). Add phosphorus oxychloride (POCl₃) (approx. 1.6 eq) dropwise. POCl₃ is the key reagent that converts the hydroxyl group of the pyridin-2-ol tautomer into a chloride, a much better leaving group for subsequent nucleophilic substitutions.[1]

-

Heating: Heat the reaction mixture at 75°C for approximately 19 hours. The elevated temperature is necessary to drive the deoxychlorination reaction to completion.

-

Work-up: After cooling, pour the mixture into a large volume of ice water. This hydrolyzes the excess POCl₃ and precipitates the final product.

-

Isolation: Collect the precipitate by filtration, wash with water, and dry in vacuo. The resulting product is often a brown oil that solidifies upon cooling, with reported yields of around 88%.[1]

Chemical Reactivity and Strategic Derivatization

The synthetic power of this compound lies in the differential reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[5]

Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The pyridine nitrogen activates the C2 ("ortho") and C4 ("para") positions towards nucleophilic attack.[6] In this molecule, the C2 position is occupied by a chlorine atom. This position is highly activated, making the chloride the most probable leaving group in an SₙAr reaction.

-

Causality of Reactivity: In SₙAr reactions, the rate-determining step is often the initial nucleophilic attack. For halopyridines, the leaving group ability generally follows F > Cl > Br > I, as the more electronegative halogen better stabilizes the negative charge in the Meisenheimer complex intermediate.[7] Therefore, a nucleophile (e.g., an amine, alcohol, or thiol) will preferentially displace the chloride at the C2 position over the bromide at the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions

For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), the reactivity trend of the halogens is reversed.

-

Causality of Reactivity: The rate-determining step in many Pd-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). Consequently, the weaker C-Br bond is more reactive and will undergo oxidative addition under milder conditions than the C-Cl bond.[7][8] This differential reactivity allows for selective coupling at the C3 position while preserving the C2 chloro substituent for subsequent SₙAr reactions.

Derivatization Workflow

This dual reactivity allows for a powerful and logical derivatization strategy, enabling the creation of diverse molecular libraries from a single starting material.

Caption: Strategic workflow for sequential derivatization.

Reduction of the Nitro Group

The nitro group serves not only as a powerful activating group but also as a synthetic handle. It can be readily reduced to a primary amine using standard conditions (e.g., Fe/NH₄Cl, H₂/Pd-C, or SnCl₂). This transformation opens up a vast array of subsequent chemistry, including amide bond formation, sulfonylation, and reductive amination, further expanding the accessible chemical space.[5]

Applications in Medicinal Chemistry

Halogenated nitropyridines are critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[9] While specific examples using CAS 1049706-73-1 are proprietary, its structural motifs and reactivity patterns are analogous to intermediates used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to rapidly generate analogs by varying the nucleophile in the SₙAr step and the coupling partner in the cross-coupling step makes this an ideal scaffold for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this exact compound may not be universally available, the hazards can be inferred from structurally related molecules.

| Hazard Class | Precautionary Measures | Source(s) |

| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. | [10][11] |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [10][12] |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid generating dust. | [13] |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. | |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | [13] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its dense functionalization and predictable, orthogonal reactivity provide a robust platform for the efficient synthesis of complex and diverse molecular libraries. By understanding the causal principles behind its reactivity—the SₙAr preference for the C2-chloride and the cross-coupling preference for the C3-bromide—researchers can intelligently design synthetic routes to novel compounds, saving valuable time and resources in the pursuit of new therapeutic agents.

References

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Vertex AI Search.

- He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry.

-

Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Manfred Schlosser. (2005). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Methodologies.

-

Wang, D., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Retrieved from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2015). PubMed. Retrieved from [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022). ChemRxiv. Retrieved from [Link]

-

5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. (n.d.). IndiaMART. Retrieved from [Link]

-

3-Bromo-2-chloro-5-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

3-BROMO-4-CHLORO-5-NITROPYRIDINE. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

3-Bromo-4-chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

- Exploring 2-Bromo-3-Chloropyridine: Properties and Applications. (n.d.). Vertex AI Search.

-

3-Bromo-2-chloropyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. This compound | 1049706-73-1 [chemicalbook.com]

- 2. 3-Bromo-2-chloro-6-methyl-5-nitropyridine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-BROMO-4-CHLORO-5-NITROPYRIDINE CAS#: 31872-63-6 [m.chemicalbook.com]

- 4. This compound(1049706-73-1) 1H NMR spectrum [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromo-4-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 12510052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. innospk.com [innospk.com]

Introduction: The Structural Significance of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

A Note on Data Presentation: This document provides a comprehensive analytical and theoretical overview of the spectral characteristics of this compound (CAS No. 1049706-73-1). While the synthesis of this compound is documented, its specific experimental spectral data is not widely available in public-facing literature.[1][2] Therefore, this guide utilizes established principles of spectroscopy and data from analogous structures to predict and interpret the expected spectral outcomes. The protocols described are based on authoritative, standard methodologies for the characterization of small organic molecules.

This compound is a highly functionalized heterocyclic compound. Its pyridine core, substituted with two different halogens (Bromo and Chloro), a methyl group, and a strongly electron-withdrawing nitro group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[3] The precise arrangement of these substituents creates a unique electronic and steric environment, which is directly reflected in its spectral signature. Accurate spectral analysis is paramount for confirming its identity, purity, and for predicting its reactivity in further synthetic transformations. This guide provides researchers with the foundational knowledge to acquire, interpret, and validate the spectral data for this molecule and structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The structure possesses two distinct proton environments: the aromatic proton at the 6-position and the protons of the methyl group at the 4-position.

-

Causality and Interpretation:

-

H-6 Proton: Only one proton is attached to the pyridine ring. It has no adjacent protons, so it is expected to appear as a sharp singlet (s). Its chemical shift is predicted to be significantly downfield (in the 8.5-9.0 ppm range). This is due to the cumulative electron-withdrawing (deshielding) effects of the electronegative nitrogen atom in the ring, the adjacent nitro group at C-5, and the halogens at C-2 and C-3.

-

Methyl Protons (CH₃): The three protons of the methyl group are equivalent and have no adjacent protons to couple with, thus they will appear as a singlet. This signal is expected in the upfield region (2.5-2.8 ppm), typical for a methyl group attached to an aromatic ring.

-

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.75 | Singlet (s) | 1H | H-6 |

| ~2.60 | Singlet (s) | 3H | 4-CH₃ |

Predicted ¹³C NMR Spectral Data

A proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

-

Causality and Interpretation: The chemical shifts are governed by the hybridization and the electronic environment.

-

Aromatic Carbons (C-2 to C-6): All five carbons of the pyridine ring are sp² hybridized and will appear in the aromatic region (~120-160 ppm).

-

C-2 and C-3: These carbons are directly bonded to electronegative halogens (Cl and Br), which will shift their signals downfield.

-

C-5: The carbon bearing the nitro group will be strongly deshielded and is expected to have one of the most downfield chemical shifts among the ring carbons.

-

C-4: The carbon attached to the methyl group will be influenced by both the electron-donating nature of the methyl group and the deshielding effects of the adjacent substituents.

-

C-6: This carbon, bonded to a hydrogen, will likely be the most upfield of the ring carbons that are not attached to the methyl group.

-

-

Methyl Carbon (CH₃): The sp³ hybridized methyl carbon will appear at a characteristic upfield position (~15-25 ppm).

-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C-2 (bearing Cl) |

| ~148 | C-5 (bearing NO₂) |

| ~145 | C-4 (bearing CH₃) |

| ~140 | C-6 |

| ~125 | C-3 (bearing Br) |

| ~20 | 4-CH₃ |

Caption: Predicted ¹H NMR assignments for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[4] Ensure the solution is clear and homogeneous. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5][6]

-

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4] The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[6][7]

-

¹³C NMR Data Acquisition: Using the same instrument, acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.[4] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups—nitro, aromatic ring, and C-H bonds—will give rise to characteristic absorption bands.

-

Causality and Interpretation:

-

Nitro Group (NO₂): This group is expected to produce two strong, sharp absorption bands corresponding to its asymmetric (~1570–1490 cm⁻¹) and symmetric (~1390–1300 cm⁻¹) stretching vibrations.[8] These are often the most diagnostic peaks in the spectrum.

-

Aromatic Ring (C=C and C=N): Multiple sharp, medium-intensity peaks are expected in the 1600–1400 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-H Bonds: Aromatic C-H stretching for the H-6 proton is expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

Halogen Bonds (C-Cl, C-Br): The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region (< 840 cm⁻¹), which can be complex.[8][9]

-

Table 3: Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| ~3100 | Medium-Weak | C-H Stretch | Aromatic (H-6) |

| ~2950 | Medium-Weak | C-H Stretch | Aliphatic (CH₃) |

| ~1550 | Strong | N=O Stretch | Asymmetric NO₂ |

| ~1500, ~1450 | Medium | C=C / C=N Stretch | Aromatic Ring |

| ~1350 | Strong | N=O Stretch | Symmetric NO₂ |

| < 840 | Medium-Strong | C-Cl / C-Br Stretch | Halogen Bonds |

Experimental Protocol: IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.[3]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10] Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000–400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. For halogenated compounds, the isotopic patterns are highly diagnostic.

Predicted Mass Spectrum Data

The presence of both bromine and chlorine creates a unique isotopic signature for the molecular ion.

-

Causality and Interpretation:

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a roughly 1:1 ratio.[11] Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio.[12] A molecule containing one Br and one Cl atom will exhibit a characteristic cluster of peaks for the molecular ion (M⁺):

-

M⁺ peak: Contains ⁷⁹Br and ³⁵Cl.

-

M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl.

-

M+4 peak: Contains ⁸¹Br and ³⁷Cl.

-

-

The relative intensity ratio of the M⁺ : M+2 : M+4 peaks is predicted to be approximately 3:4:1 .[2] This pattern is a definitive indicator for the presence of one bromine and one chlorine atom.

-

Molecular Weight: The nominal molecular weight is 250/252/254 g/mol . The monoisotopic mass for the most abundant isotopes (C₆H₄⁷⁹Br³⁵ClN₂O₂) is approximately 249.914 g/mol .

-

Fragmentation: Energetically unstable molecular ions will break into smaller, charged fragments. Likely fragmentation pathways for this molecule include the loss of the nitro group (NO₂, 46 Da), the methyl radical (CH₃, 15 Da), or the halogen atoms.

-

Table 4: Predicted Molecular Ion Cluster in Mass Spectrum

| m/z (Mass-to-Charge Ratio) | Isotopic Composition | Predicted Relative Intensity | Assignment |

|---|---|---|---|

| ~250 | C₆H₄⁷⁹Br³⁵ClN₂O₂ | ~75% (of M cluster) | M⁺ |

| ~252 | C₆H₄⁸¹Br³⁵ClN₂O₂ / C₆H₄⁷⁹Br³⁷ClN₂O₂ | ~100% (of M cluster) | M+2 |

| ~254 | C₆H₄⁸¹Br³⁷ClN₂O₂ | ~25% (of M cluster) | M+4 |

Caption: Workflow for Mass Spectrometry analysis and isotopic pattern generation.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a volatile organic solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a standard method for small, relatively stable molecules and typically provides clear fragmentation patterns.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-350) to observe the molecular ion cluster and significant fragment ions.

Conclusion

The structural elucidation of this compound is definitively achievable through a combined application of NMR, IR, and Mass Spectrometry. While experimental data is not publicly pervasive, theoretical predictions provide a robust framework for what researchers should expect. The singlet signals in the ¹H NMR, the characteristic strong NO₂ stretches in the IR spectrum, and especially the unique 3:4:1 isotopic cluster in the mass spectrum serve as complementary and powerful diagnostic tools. The methodologies and interpretative logic detailed in this guide provide a self-validating system for the confident characterization of this important synthetic intermediate.

References

- The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Brown, W. P. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry.

- Polymer Chemistry Characterization Lab. (n.d.).

- Merck Millipore. (n.d.). NMR Solvents.

- ChemicalBook. (2023). This compound(1049706-73-1) 1H NMR.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Ningbo Inno Pharmchem Co., Ltd. (2023). A Deep Dive into 3-Bromo-2-chloro-5-nitropyridine: Synthesis and Industrial Significance.

- Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy.

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (2023). This compound(1049706-73-1).

- Clark, J. (2014). MASS SPECTRA - THE M+2 PEAK. Chemguide.

- Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry.

- Chemistry LibreTexts. (2019). Br and Cl Isotopic Peaks.

- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.

- Chemistry LibreTexts. (2023).

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- Sigma-Aldrich. (n.d.). This compound | 1049706-73-1.

- Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 3-Bromo-4-chloro-5-nitropyridine.

- ChemicalBook. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- ChemicalBook. (2023). This compound Chemical Properties,Uses,Production.

- Sigma-Aldrich. (n.d.). 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6.

- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-6-methyl-5-nitropyridine.

- University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- Purdue University. (1993). INFRARED SPECTROSCOPY.

- PubChemLite. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). 3-Nitropyridine(2530-26-9) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). This compound.

- SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine.

- SpectraBase. (n.d.). 4-Methoxy-3-nitro-pyridine.

- BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

- NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | 1049706-73-1 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cvl.com.ng [cvl.com.ng]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. chem.purdue.edu [chem.purdue.edu]

- 9. This compound(1049706-73-1) 1H NMR [m.chemicalbook.com]

- 10. 3-Bromo-2-chloro-5-nitropyridine | [frontierspecialtychemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Reactivity of 3-Bromo-2-chloro-4-methyl-5-nitropyridine

An In-depth Technical Guide to the

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-2-chloro-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of two distinct halogen atoms, an electron-donating methyl group, and a powerful electron-withdrawing nitro group on a pyridine core makes it an exceptionally versatile synthetic intermediate.[1] The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, primes the molecule for specific chemical transformations.

This guide provides an in-depth analysis of the synthesis and, more critically, the predictable and selective reactivity of this compound. We will explore the causality behind its reaction pathways, focusing on the orthogonal reactivity of the chloro and bromo substituents in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This predictable dichotomy allows for a stepwise, regioselective functionalization, making it a powerful tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1049706-73-1 | |

| Molecular Formula | C₆H₄BrClN₂O₂ | |

| Molecular Weight | 251.47 g/mol | |

| Appearance | Yellow to brown solid | [2] |

| IUPAC Name | This compound | |

| InChI Key | QGEFBUJRBVNTFX-UHFFFAOYSA-N |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) can vary slightly based on solvent and instrumentation. The provided synthesis reference includes characterization data confirming the structure.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 4-methyl-5-nitropyridin-2-ol. The methodology ensures high yields of the target compound.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established and verified synthetic procedures.[2]

Step 1: Bromination of 4-Methyl-5-nitropyridin-2-ol

-

Suspend 4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid (AcOH).

-

Add bromine (Br₂) (approx. 6.0 eq) dropwise to the suspension over 1.5 hours.

-

Stir the mixture briefly and then pour it into ice-water to precipitate the product.

-

Filter the resulting suspension, wash the solid residue with water, and dry it in vacuo. This affords 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid (yield typically >90%).

Step 2: Chlorination of 3-Bromo-4-methyl-5-nitropyridin-2-ol

-

Suspend the product from Step 1 (1.0 eq) in acetonitrile (CH₃CN).

-

Add phosphorus oxychloride (POCl₃) (approx. 1.6 eq) dropwise.

-

Heat the reaction mixture at 75 °C for approximately 19 hours.

-

After allowing the mixture to cool, pour it into ice-water to precipitate the final product.

-

Isolate the precipitate by filtration, wash with water, and dry in vacuo to yield this compound (yield typically >85%).

Core Reactivity: A Tale of Two Halogens

The primary value of this reagent lies in the differential reactivity of its two halogen substituents. The chloro group at the C2 position is highly activated towards nucleophilic aromatic substitution, while the bromo group at the C3 position is more susceptible to palladium-catalyzed cross-coupling. This orthogonality is the cornerstone of its synthetic utility.

Caption: Orthogonal reactivity enabling two distinct synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group at the C5 position further depletes electron density, particularly at the ortho (C4, C6) and para (C2) positions. Consequently, the C2-chloro substituent is highly activated for nucleophilic attack. The C3-bromo substituent, being meta to the nitro group, is significantly less activated.

This electronic disparity dictates that SNAr reactions will occur with high regioselectivity at the C2 position. The mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate, with the negative charge delocalized onto the oxygen atoms of the nitro group, is the driving force for the reaction.[3]

Caption: Meisenheimer complex formation during SNAr at the C2 position.

-

Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN).

-

Reagent Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the mixture with stirring at a temperature ranging from 60 °C to 100 °C. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-bromo-4-methyl-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling at the C3-Position

In contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond. The established reactivity order is I > Br > Cl > F.[4][5][6] This trend is based on the ease of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[7][8]

Therefore, for this compound, palladium catalysts will selectively activate the more labile C3-Br bond over the stronger C2-Cl bond. This provides a reliable method for introducing carbon-carbon or carbon-heteroatom bonds exclusively at the C3 position.

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent.[8][9]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or a combination of a palladium(II) precatalyst like Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product via flash column chromatography to yield the 3-aryl-2-chloro-4-methyl-5-nitropyridine.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt.[5][10][11]

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a solvent like tetrahydrofuran (THF) or DMF.

-

Reagent & Catalyst Addition: Add the terminal alkyne (1.2 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and a copper co-catalyst, copper(I) iodide (CuI) (1-3 mol%). Finally, add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

-

Work-up: Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to afford the 3-alkynyl-2-chloro-4-methyl-5-nitropyridine product.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.[12]

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[13] Harmful if swallowed or in contact with skin.[14]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][14] Avoid breathing dust or fumes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

This compound stands out as a strategically designed synthetic intermediate. The predictable and orthogonal reactivity of its C2-chloro and C3-bromo substituents provides chemists with a reliable platform for sequential molecular elaboration. The high regioselectivity observed in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions minimizes the formation of isomeric byproducts, simplifying purification and maximizing synthetic efficiency. This powerful combination of features ensures its continued application in the discovery and development of novel pharmaceuticals and advanced organic materials.

References

-

Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Okchem. Retrieved from [Link]

-

Synthetic routes to compounds 5 and 10-19. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2018). ResearchGate. Retrieved from [Link]

- Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (n.d.). CoLab.

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (1995). Google Patents.

-

Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. (2014). ResearchGate. Retrieved from [Link]

-

Palladium Cross-Coupling. (n.d.). COSyS. Retrieved from [Link]

-

Safety Data Sheet. (2015). ACCELA CHEMBIO INC. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. (n.d.). IndiaMART. Retrieved from [Link]

-

3-Bromo-2-chloro-4-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. Retrieved from [Link]

-

Nucleophilic aromatic substitutions (NAS). (2019). YouTube. Retrieved from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

A Deep Dive into 3-Bromo-2-chloro-5-nitropyridine: Synthesis and Industrial Significance. (2023). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. (2005). Semantic Scholar. Retrieved from [Link]

-

Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2014). RSC Publishing. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2017). PubMed Central. Retrieved from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2010). National Institutes of Health. Retrieved from [Link]

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Okchem. Retrieved from [Link]

-

The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2010). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. rsc.org [rsc.org]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]